molecular formula C9H7BrFN3 B1346836 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1135815-14-3

3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1346836
CAS No.: 1135815-14-3
M. Wt: 256.07 g/mol
InChI Key: FUSCONHWDMPLCT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a bromo and fluorine atom on the phenyl ring

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reaction: The phenyl ring is then substituted with bromine and fluorine atoms using electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

    4-Bromo-2-fluorobiphenyl: This compound shares the bromo and fluoro substituents on the phenyl ring but lacks the pyrazole ring.

    4-Bromo-2-fluorophenyl methyl sulfone: Similar in structure but contains a sulfone group instead of the pyrazole ring.

Uniqueness: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine is unique due to the presence of both the pyrazole ring and the bromo and fluoro substituents on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSCONHWDMPLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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